(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Overview
Description
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and the phenyl group in its structure contributes to its unique chemical and biological properties.
Mechanism of Action
Mode of Action
It is known that the compound is an inhibitor of the werner syndrome helicase (wrn) with an ic50 of 250 nm . It inhibits the ATPase activity of WRN helicase in a concentration-dependent manner
Result of Action
NSC631561 has been shown to induce apoptosis in HTLV-1-transformed leukemia cells . Treatment with NSC631561 induces S-phase cell cycle arrest, disruption of the mitochondrial membrane potential, and decreased expression of the anti-apoptotic factor Bcl-2 . These events are associated with the activation of caspase-3-dependent apoptosis in ATL cells .
Biochemical Analysis
Biochemical Properties
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered gene expression patterns. This modulation can result in changes in cellular metabolism, affecting the cell’s overall function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or impaired function. Threshold effects are often observed, where a specific dosage range results in optimal benefits without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular metabolism, impacting the cell’s energy balance and overall function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with hydrazine hydrate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenylhydrazine.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole derivative with thiourea.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include phenylhydrazine, thiourea, and chloroacetic acid.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for electrophilic substitution include halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl-5-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)sulfanyl]phthalonitrile: Similar structure but with a phthalonitrile moiety.
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone: Similar structure but with an ethanone moiety.
Uniqueness
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and reactivity
Properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8(15)6-16-10-11-9(12-13-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGARSVWAUUWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327098 | |
Record name | NSC631561 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58755-01-4 | |
Record name | NSC631561 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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